2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol
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Overview
Description
2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol is not fully understood. It is believed to interact with DNA through intercalation or groove binding. This interaction can lead to changes in DNA structure and function.
Biochemical and Physiological Effects:
Studies have shown that 2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol can induce DNA damage and inhibit DNA synthesis. It has also been shown to have anti-cancer activity in vitro. However, its effects on living organisms are not well studied.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol in lab experiments include its potential as a fluorescent probe for DNA and its anti-cancer activity. However, its mechanism of action is not fully understood, and its effects on living organisms are not well studied. It also has limited solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
For research on 2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol include studying its effects on living organisms, exploring its potential as a therapeutic agent for cancer, and improving its solubility in aqueous solutions. It may also be useful to investigate its interactions with other biomolecules such as proteins and RNA.
In conclusion, 2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesis Methods
The synthesis of 2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol involves the reaction of 2,6-di-tert-butyl-4-hydroxyphenol with 2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazole in the presence of a base. The reaction can be carried out under reflux in a suitable solvent such as dichloromethane or chloroform. The resulting product can be purified by column chromatography or recrystallization.
Scientific Research Applications
2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol has been used in scientific research for its potential as a fluorescent probe for DNA. It has been shown to bind to DNA and exhibit fluorescence emission upon excitation. This property makes it useful for studying DNA structure and interactions.
properties
IUPAC Name |
2,6-ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)benzimidazol-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-26(2,3)19-14-17(15-20(24(19)32)27(4,5)6)29-22-10-8-7-9-21(22)28-25(29)18-13-16(30(33)34)11-12-23(18)31/h7-15,31-32H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMMFWXDRKMKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=C(C=CC(=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol |
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